molecular formula C13H21NO2S B1664027 2,5-Dimethoxy-4-propylthiophenethylamine CAS No. 207740-26-9

2,5-Dimethoxy-4-propylthiophenethylamine

Cat. No. B1664027
M. Wt: 255.38 g/mol
InChI Key: OLEVEPDJOFPJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5-Dimethoxy-4-propylthiophenethylamine” is a phenethylamine hallucinogen . It is also known as 2C-T-7 . The chemical formula is C13H21NO2S . It is structurally related to the schedule I phenethylamine hallucinogens, 4-bromo-2,5-dimethoxyphenethylamine (2C-B, Nexus) and mescaline .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxy-4-propylthiophenethylamine is represented by the formula C13H21NO2S . The average mass is 255.376 Da and the monoisotopic mass is 255.129303 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dimethoxy-4-propylthiophenethylamine include a molecular weight of 255.38 for the base and 291.84 for the hydrochloride . The melting point of the hydrochloride is 195-198°C . The solubility of the hydrochloride form is very soluble in methanol and water .

Scientific Research Applications

Pharmacological Properties

2,5-Dimethoxy-4-propylthiophenethylamine (2C-T-7) has been studied for its effects in rodent models to understand its pharmacological properties. It exhibits agonist activity at 5-HT2A and 5-HT2C receptors, with nanomolar affinity, and lower affinity for 5-HT1A receptors. These findings suggest its potential for studying the effects of serotonin receptor agonists and their role in hallucinogenic effects (Fantegrossi et al., 2005).

Metabolic Studies

Studies involving metabolic pathways and excretion profiles of 2C-T-7 in rats have provided insights into its pharmacokinetics. The primary metabolites of 2C-T-7, identified through liquid chromatography/mass spectrometry, include 2C-T-7-sulfoxide, N-acetyl-2C-T-7-sulfoxide, and other sulfoxide derivatives, shedding light on major metabolic pathways such as sulfoxidation and sulfone formation (Kanamori et al., 2007).

Neurotoxicity Studies

Research on the neurotoxicity of 2C-T-7 in cultured monoaminergic neuronal cell lines helps in understanding the potential toxic effects of phenethylamines. It has been observed that 2C-T-7 induces significant cytotoxicity and apoptotic morphological changes in neurons, pointing to its potential as a tool for studying neurotoxicity mechanisms (Asanuma et al., 2020).

Detection and Analysis Methods

Development of analytical methods for detecting 2C-T-7 in biological samples, such as urine and blood, using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography–tandem mass spectrometry (LC-MS/MS), is crucial for forensic and toxicological purposes. These methods aid in the identification and quantification of 2C-T-7, contributing to the field of forensic toxicology (Kerrigan et al., 2011).

Legal and Regulatory Aspects

The placement of 2C-T-7 into Schedule I of the Controlled Substances Act highlights its legal status and the regulatory controls imposed on its manufacture, distribution, and possession. This aspect is crucial for understanding the legal implications of handling and researching this compound (Federal register, 2004).

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-(2,5-dimethoxy-4-propylsulfanylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-4-7-17-13-9-11(15-2)10(5-6-14)8-12(13)16-3/h8-9H,4-7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEVEPDJOFPJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(C=C(C(=C1)OC)CCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861566
Record name 2,5-Dimethoxy-4-(n)-propylthiophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Studies involving a bromine-substituted analogue, 2C-B (4-bromo-2,5- dimethoxyphenethylamine), have shown it to be a partial agonist for 5-HT2 (5-HT2A and 5-HT2C) serotonergic receptors and 1-adrenergic receptors. At 10-6 M, 2C-B also acted as a competitive 5-HT antagonist, but, at higher concentrations (2.8 x 10-5M), it acted as a non-competitive 5-HT antagonist. ... As 2C-T-7 is phenethylamine based, it is possible that it may have serotonergic receptor affinity similar to 2C-B (i.e. binding to 5-HT2 and, to some degree, 5-HT1 receptors)., The subjective effects of 2C-T-7, like those of 2C-B and DOM, appear to be mediated through central serotonin receptors. 2C-T-7 selectively binds to the 5-HT receptor system.
Record name 2,5-DIMETHOXY-4-(N)-PROPYLTHIOPHENETHYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7554
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

2,5-Dimethoxy-4-propylthiophenethylamine

Color/Form

2C-T-7 is typically available in powder or tablet form, but may also be found in capsules or liquid form., Powder

CAS RN

207740-26-9
Record name 2,5-Dimethoxy-4-(n)-propylthiophenethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207740-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethoxy-4-(n)-propylthiophenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207740269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethoxy-4-(n)-propylthiophenethylamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01458
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2,5-Dimethoxy-4-(n)-propylthiophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2C-T-7
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJG366J9BA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,5-DIMETHOXY-4-(N)-PROPYLTHIOPHENETHYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7554
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethoxy-4-propylthiophenethylamine
Reactant of Route 2
2,5-Dimethoxy-4-propylthiophenethylamine
Reactant of Route 3
2,5-Dimethoxy-4-propylthiophenethylamine
Reactant of Route 4
2,5-Dimethoxy-4-propylthiophenethylamine
Reactant of Route 5
2,5-Dimethoxy-4-propylthiophenethylamine
Reactant of Route 6
2,5-Dimethoxy-4-propylthiophenethylamine

Citations

For This Compound
89
Citations
T Kanamori, K Kuwayama, K Tsujikawa, H Miyaguchi… - Xenobiotica, 2007 - Taylor & Francis
The in vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine (2C-T-7), a ring-substituted psychoactive phenethylamine, was studied in rat. Male Wistar rats were administered …
Number of citations: 16 www.tandfonline.com
T Kanamori, K Kuwayama, K Tsujikawa… - Biological and …, 2016 - jstage.jst.go.jp
The urinary metabolic profiles of three hallucinogenic 2, 5-dimethoxy-4-alkylthiophenethylamine analogs: 2, 5-dimethoxy-4-ethylthiophenethylamine (2C-T-2), 2, 5-dimethoxy-4-…
Number of citations: 1 www.jstage.jst.go.jp
M Takahashi, M Nagashima, J Suzuki, T Seto… - Journal of Health …, 2008 - jstage.jst.go.jp
We developed a method for determining the following ten psychedelic phenethylamines and tryptamines by gas chromatography-mass spectrometry (GC-MS). The phenethylamines …
Number of citations: 23 www.jstage.jst.go.jp
AL Halberstadt, D Luethi, MC Hoener, D Trachsel… - …, 2023 - Springer
Rationale 4-Thio-substituted phenylalkylamines such as 2,5-dimethoxy-4-ethylthiophenethylamine (2C-T-2) and 2,5-dimethoxy-4-n-propylthiophenethylamine (2C-T-7) produce …
Number of citations: 6 link.springer.com
S Kerrigan, MB Mellon, S Banuelos… - Journal of analytical …, 2011 - academic.oup.com
The 2C, 2C-T, and DO series of designer drugs pose a number of challenges to forensic toxicology laboratories. Although these drugs are seized by law enforcement agencies …
Number of citations: 35 academic.oup.com
S Kerrigan, A Mott, B Jatzlau, F Ortiz… - Journal of Forensic …, 2014 - Wiley Online Library
Designer psychostimulants are known by recreational drug users to produce a complex array of adrenergic and hallucinogenic effects. Many of these drugs are not targeted during …
Number of citations: 23 onlinelibrary.wiley.com
M Asanuma, I Miyazaki, M Funada - Forensic Toxicology, 2020 - Springer
Purpose The aim of this study was to evaluate the neurotoxicity of psychoactive abused 2,5-dimethoxy-substituted phenethylamines “2C series” in monoaminergic neurons. Methods …
Number of citations: 4 link.springer.com
T Kanamori, K Kuwayama, K Tsujikawa, H Miyaguchi… - Forensic …, 2011 - Springer
The in vitro metabolisms of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), and 2,5-dimethoxy-4-propylthiophenethylamine (2C-T-7…
Number of citations: 3 link.springer.com
S Kerrigan - ojp.gov
The 2C, 2C-T and DO-series of designer drugs pose a number of challenges to forensic toxicology laboratories. Although these drugs are seized by law enforcement agencies …
Number of citations: 0 www.ojp.gov
AJ Eshleman, MJ Forster, KM Wolfrum, RA Johnson… - …, 2014 - Springer
Rationale Psychoactive-substituted phenethylamines 2,5-dimethoxy-4-chlorophenethylamine (2C-C); 2,5-dimethoxy-4-methylphenethylamine (2C-D); 2,5-dimethoxy-4-…
Number of citations: 63 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.